3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid
Description
3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid is a heterocyclic compound featuring an isoxazoline ring fused to a benzyl group at the 3-position and a carboxylic acid moiety at the 5-position.
Properties
IUPAC Name |
3-benzyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c13-11(14)10-7-9(12-15-10)6-8-4-2-1-3-5-8/h1-5,10H,6-7H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAGCFBMENMADU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1CC2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1823591-68-9 | |
| Record name | 3-benzyl-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of benzylcyclopropanes with hydroxylamine hydrochloride under acidic conditions to form the isoxazole ring . Another approach involves the use of α-acetylenic γ-hydroxyaldehydes and hydroxylamine in a catalyst-free, microwave-assisted one-pot synthesis .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of eco-friendly and metal-free synthetic routes is encouraged to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazoles.
Reduction: Reduction reactions can convert the isoxazole ring to other heterocyclic structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the isoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazoles, while substitution reactions can produce a wide range of functionalized isoxazoles .
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of isoxazole derivatives, including 3-benzyl-4,5-dihydro-isoxazole-5-carboxylic acid. For example, derivatives of isoxazole have shown significant activity against various bacterial strains. In vitro evaluations indicated that certain modifications to the isoxazole structure enhance antimicrobial efficacy against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .
Anti-inflammatory Properties
Research has suggested that compounds containing the isoxazole ring can exhibit anti-inflammatory effects. The mechanism of action often involves the modulation of inflammatory pathways, making them potential candidates for developing anti-inflammatory drugs .
Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies have been pivotal in optimizing the efficacy of isoxazole derivatives. By systematically modifying the functional groups attached to the isoxazole ring, researchers have identified specific substitutions that enhance biological activity, including anti-tuberculosis properties .
Herbicidal Efficacy
3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid has been investigated for its herbicidal properties. It has shown potential as a herbicide with selective action against various weed species while maintaining compatibility with crop plants. This selectivity is crucial for developing sustainable agricultural practices .
Plant Growth Regulation
The compound also serves as a plant growth regulator, influencing plant development and yield. Its application in crop management can help improve productivity while reducing reliance on traditional herbicides that may harm beneficial plants .
Synthesis and Chemical Properties
The synthesis of 3-benzyl-4,5-dihydro-isoxazole-5-carboxylic acid typically involves cycloaddition reactions and modifications to existing isoxazole frameworks. The structural features of this compound contribute to its biological activity, making it an attractive target for further research .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the functional groups present on the isoxazole ring .
Comparison with Similar Compounds
Structural and Functional Analogues
The table below compares key structural and functional attributes of 3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid with its closest analogs from the evidence:
Pharmacological Potential
- Anti-inflammatory Activity : Benzisoxazole derivatives with electron-withdrawing groups (e.g., nitro, methoxy) show enhanced COX-2 inhibition . The benzyl group in the target compound may similarly modulate COX activity.
- Neuroleptic Applications : Substituted benzisoxazoles are precursors to antipsychotic drugs like risperidone. The benzodioxolamide analog could exhibit improved blood-brain barrier penetration.
- Antibacterial Properties : The carboxylic acid moiety in these compounds may chelate metal ions critical for bacterial enzymes, as seen in caffeic acid derivatives .
Physicochemical Properties
- Lipophilicity : The benzyl group (logP ~2.5) increases lipophilicity compared to the phenyl (logP ~2.1) or benzo[1,3]dioxol-5-yl (logP ~1.8) analogs, favoring membrane permeability.
- Solubility : Carboxylic acid derivatives generally exhibit moderate aqueous solubility (~1–10 mg/mL), while ester or amide forms (e.g., ethyl ester ) show lower solubility but better absorption.
Biological Activity
3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid is a heterocyclic compound belonging to the isoxazole family. Its unique structure, characterized by a benzyl group and a carboxylic acid functionality, positions it as a promising candidate in medicinal chemistry. This article delves into its biological activities, synthesis methods, and potential applications based on diverse research findings.
Chemical Structure and Properties
The chemical formula for 3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid is . The compound features a five-membered isoxazole ring with a carboxylic acid group at one end and a benzyl substituent at the other.
The biological effects of 3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid are likely mediated through its ability to bind to various enzymes and receptors. This binding can modulate their activity, leading to altered cellular responses. The presence of the carboxylic acid group enhances its hydrophilicity, potentially improving bioavailability .
Synthesis Methods
The synthesis of 3-Benzyl-4,5-dihydro-isoxazole-5-carboxylic acid typically involves cyclization reactions using benzylcyclopropanes and hydroxylamine hydrochloride under acidic conditions. Alternative eco-friendly synthetic routes are being explored to minimize environmental impact while maintaining efficiency .
Table: Summary of Biological Activities
Notable Research
A study published in Bioorganic & Medicinal Chemistry explored the structure-activity relationships of various isoxazoles, noting that modifications at specific positions could enhance biological efficacy against cancer cells . Another review highlighted the therapeutic potential of isoxazole derivatives in treating inflammatory diseases due to their selective COX inhibition properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
